1,1'-(4-Methylpentane-1,1-diyl)dibenzene
Description
1,1'-(4-Methylpentane-1,1-diyl)dibenzene (CAS: N/A) is a diarylalkane compound featuring two benzene rings connected via a branched 4-methylpentane backbone. The structure is characterized by a central sp³-hybridized carbon chain, providing steric bulk and flexibility. Its applications span organic synthesis intermediates, materials science, and pharmaceuticals, owing to its tunable electronic and steric properties .
Properties
CAS No. |
824401-03-8 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
(4-methyl-1-phenylpentyl)benzene |
InChI |
InChI=1S/C18H22/c1-15(2)13-14-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3 |
InChI Key |
CYILRWZVTJKKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences among related diarylalkane derivatives:
*Calculated based on molecular formulas from referenced evidence.
Key Observations :
- Chain Length and Branching : The target compound’s 4-methylpentane backbone offers greater steric hindrance and conformational flexibility compared to shorter chains (e.g., ethane-1,1-diyl in 1,1-diphenylethane) .
- Unsaturation : Compounds with ethene/propene backbones (e.g., ) exhibit rigidity and π-conjugation, enhancing electronic delocalization for applications in polymers .
- Substituents : Bulky groups like 3,5-di-<i>tert</i>-butylphenyl (compound 33, ) increase hydrophobicity and steric shielding, altering solubility and reactivity.
Physical and Chemical Properties
- Solubility: Branched alkanes (e.g., target compound) exhibit higher solubility in non-polar solvents (hexane, diethyl ether) compared to rigid, unsaturated derivatives .
- Thermal Stability : Unsaturated compounds (e.g., ethene-1,1-diyl derivatives) display lower thermal stability due to reactive double bonds, whereas saturated chains (e.g., 4-methylpentane) are more thermally robust .
- Crystallinity : Conjugated systems (e.g., perfluoroethene-linked polymers ) form crystalline structures, while branched alkanes like the target compound are amorphous.
Preparation Methods
Reaction Mechanism and Precursor Preparation
The Grignard reagent approach remains a cornerstone for constructing the 4-methylpentane backbone while preserving aromatic integrity. As detailed in Royal Society of Chemistry protocols, the synthesis begins with a carboxylate ester precursor, which undergoes nucleophilic addition with phenylmagnesium bromide (PhMgBr).
Key Steps:
- Ester Activation: The ester (10.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Grignard Addition: PhMgBr (30.0 mmol, 2.8 M in 2-methyl-THF) is added dropwise at -10°C, followed by gradual warming to 25°C.
- Acid Quenching: The reaction is quenched with 1 M HCl, and the product is extracted with ethyl acetate (3 × 30 mL).
- Purification: Recrystallization from diethyl ether yields the diphenyl alcohol intermediate, a critical precursor.
Optimization Insights:
- Temperature Control: Maintaining -10°C during PhMgBr addition prevents undesired side reactions.
- Solvent Choice: THF ensures optimal solubility of both the ester and Grignard reagent.
Iron-Catalyzed 1,2-Aryl Migration
Catalytic System and Reaction Design
A cutting-edge method employs iron catalysis to streamline the synthesis. This approach, reported in RSC protocols, uses FeCl₂ and the N-heterocyclic carbene ligand SIPr·HCl to mediate 1,2-aryl migration in azide precursors.
Procedure Overview:
- Azide Preparation: A diphenyl azide intermediate is synthesized via treatment of the corresponding alcohol with SOCl₂ followed by sodium azide in DMF.
- Migration Reaction: The azide (0.3 mmol), FeCl₂ (0.1 equiv.), and SIPr·HCl (0.1 equiv.) are heated in anhydrous chlorobenzene at 80°C for 8 hours.
- Reductive Workup: NaBH₄ in methanol reduces intermediates, yielding the final hydrocarbon after chromatographic purification.
Performance Metrics:
- Yield: 50–85% depending on substrate and scale.
- Selectivity: The FeCl₂/SIPr·HCl system suppresses byproduct formation, achieving >90% conversion in gram-scale trials.
Scalability and Industrial Adaptations
Gram-Scale Production
The iron-catalyzed method demonstrates exceptional scalability. In a representative protocol:
- Input: 5.0 mmol azide precursor.
- Conditions: 80°C in chlorobenzene with FeCl₂/SIPr·HCl.
- Output: 1.22 g (85% yield) of pure product after flash chromatography (petroleum ether/ethyl acetate = 30:1).
Table 1. Comparison of Synthesis Methods
| Parameter | Grignard Method | Iron-Catalyzed Method |
|---|---|---|
| Catalyst | None | FeCl₂/SIPr·HCl |
| Temperature Range | -10°C to 25°C | 80°C |
| Reaction Time | 6 hours | 8 hours |
| Yield | 60–75% | 50–85% |
| Scalability | Moderate | High |
Physicochemical Considerations
Solubility and Purification
The compound’s low polarity (XLogP3 = 6) necessitates nonpolar solvents for crystallization. Petroleum ether/ethyl acetate mixtures (50:1 to 10:1) are effective in flash chromatography.
Stability Profile
- Thermal Stability: Decomposition occurs above 250°C, requiring cautious handling during high-temperature steps.
- Air Sensitivity: The iron-catalyzed method mandates strict argon atmospheres to prevent catalyst oxidation.
Q & A
Q. What are the optimal synthetic routes for preparing 1,1'-(4-methylpentane-1,1-diyl)dibenzene, and how can reaction yields be maximized?
The synthesis of 1,1'-(4-methylpentane-1,1-diyl)dibenzene typically involves palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. For example, nitration of analogous dibenzene derivatives (e.g., prop-1-ene-1,1-diyldibenzene) using tert-butyl nitrite and TEMPO in acetonitrile achieves moderate yields (~55%) . Optimization strategies include:
- Catalyst screening : Testing Pd(0) or Ni(0) catalysts for cross-coupling efficiency.
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) resolve aromatic protons (δ 7.15–7.60 ppm) and methyl/methylene groups (δ 1.49–2.40 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, leveraging high-resolution data to confirm bond lengths and angles (e.g., C–C bonds in the pentane backbone) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?
- Acidic conditions : The methylpentane backbone may undergo carbocation rearrangements, detectable via TLC monitoring.
- Oxidative environments : Radical trapping agents (e.g., TEMPO) inhibit side reactions during nitration, as observed in ethene-1,1-diyl dibenzene derivatives .
- Base-mediated reactions : Limited reactivity due to steric hindrance from the dibenzene moieties.
Advanced Research Questions
Q. What mechanistic insights can be gained from isotopic labeling studies of its reaction pathways?
Deuterium or ¹³C labeling at the methylpentane bridge can track:
Q. How can computational methods (e.g., DFT) model the compound’s electronic structure and steric effects?
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
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